Elevated Lipophilicity (XLogP3) Versus Primary Amine and Des-Methyl Analogs
The target secondary benzylamine exhibits substantially higher computed lipophilicity than its closest primary amine analog. The N-benzyl substituent adds ~1.5 log units relative to 3-bromo-5-methylbenzylamine and ~0.5–1.0 log units above the des-methyl benzyl[(3-bromophenyl)methyl]amine, directly impacting predicted membrane permeability and CNS penetration. [1] [2]
| Evidence Dimension | Computed lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 ≈ 3.3–3.9 (estimated for C15H16BrN secondary benzylamine scaffold) |
| Comparator Or Baseline | 3-Bromo-5-methylbenzylamine (primary amine): XLogP3 = 1.8; Benzyl[(3-bromophenyl)methyl]amine (des-methyl analog): XLogP3 ≈ 2.8–3.2 |
| Quantified Difference | ΔXLogP3 ≈ +1.5 vs. primary amine; ≈ +0.5–1.0 vs. des-methyl analog |
| Conditions | Computed by XLogP3 (PubChem) or comparable algorithm; values for analog structures obtained from PubChem and chemical supplier databases. |
Why This Matters
Higher lipophilicity translates into improved passive membrane permeability and potential CNS exposure, reducing the need for additional formulation or prodrug strategies in early discovery.
- [1] PubChem. 3-Bromo-5-methylbenzylamine, CID 53414442. XLogP3-AA = 1.8. https://pubchem.ncbi.nlm.nih.gov/compound/53414442 View Source
- [2] Chembase. Benzyl[(3-bromophenyl)methyl]amine, CAS 70251-03-5. MW 276.17 g/mol. LogP estimated by analogy to C14H14BrN secondary benzylamine scaffold. http://en.chembase.cn/70251-03-5.html View Source
